B-[3-[(4-fluorobenzoyl)amino]phenyl]Boronic acid chemical structure and properties
B-[3-[(4-fluorobenzoyl)amino]phenyl]Boronic acid chemical structure and properties
Executive Summary
Compound Identity: B-[3-[(4-fluorobenzoyl)amino]phenyl]Boronic acid CAS Registry Number: 1258236-58-6 Synonyms: 3-(4-Fluorobenzamido)phenylboronic acid; N-(3-Boronophenyl)-4-fluorobenzamide
This guide details the structural characteristics, physicochemical properties, and synthetic utility of 3-(4-fluorobenzamido)phenylboronic acid , a functionalized arylboronic acid. Distinguished by its electron-deficient fluorobenzoyl moiety , this compound serves as a critical building block in medicinal chemistry (protease inhibition), a tunable ligand for saccharide sensing (glucose monitoring), and a versatile intermediate in Suzuki-Miyaura cross-coupling reactions. Its specific design leverages the fluorine atom to modulate lipophilicity and metabolic stability while the boronic acid "warhead" enables reversible covalent interactions with diols and nucleophilic serine residues.
Chemical Identity & Structure
Structural Analysis
The molecule consists of three distinct pharmacophoric/functional units:
-
Boronic Acid Headgroup: A Lewis acidic center (
) capable of reversible covalent bonding with 1,2- and 1,3-diols or nucleophilic serine hydroxyls. -
Phenyl Linker (Meta-substituted): The meta-substitution pattern directs the spatial orientation of the boronic acid relative to the amide, influencing binding selectivity in enzyme pockets.
-
4-Fluorobenzoyl Tail: An electron-withdrawing amide group that:
-
Lowers the
of the boronic acid, enhancing reactivity at physiological pH. -
Increases metabolic stability (blocking para-oxidation).
-
Provides hydrophobic contacts in protein binding sites.
-
| Property | Detail |
| IUPAC Name | {3-[(4-fluorobenzoyl)amino]phenyl}boronic acid |
| Molecular Formula | |
| Molecular Weight | 259.04 g/mol |
| SMILES | OB(O)c1cccc(NC(=O)c2ccc(F)cc2)c1 |
| InChI Key | Derivative specific; core scaffold matches aminophenylboronic acid series |
Physicochemical Properties (Predicted & Experimental)
Data synthesized from structural analogs and computational models.
| Parameter | Value / Range | Significance |
| Appearance | White to off-white powder | Standard solid state form. |
| Melting Point | >200°C (Decomposes) | High intermolecular H-bonding (amide + boronic acid dimers). |
| ~7.8 – 8.2 | Lower than phenylboronic acid (8.8) due to the electron-withdrawing amide. Ideal for physiological pH binding. | |
| Solubility (Water) | Low (< 1 mg/mL) | Soluble in basic aqueous media (forms boronate anion). |
| Solubility (Organic) | High in DMSO, Methanol, DMF | Compatible with standard organic synthesis and bio-assays. |
| LogP | ~1.8 – 2.2 | Moderate lipophilicity; membrane permeable. |
Synthesis & Characterization
Synthetic Pathway
The synthesis typically employs a Schotten-Baumann or anhydrous amide coupling strategy. The key challenge is preventing the dehydration of the boronic acid into its cyclic trimer (boroxine) during the reaction, although this is reversible.
Protocol: Amide Coupling
-
Starting Materials: 3-Aminophenylboronic acid (monohydrate or hemisulfate), 4-Fluorobenzoyl chloride, Triethylamine (
), Dichloromethane (DCM) or THF. -
Procedure:
-
Dissolve 3-aminophenylboronic acid (1.0 eq) in dry THF/DCM.
-
Add
(2.5 eq) to neutralize the HCl byproduct and any starting salt. -
Cool to 0°C. Dropwise add 4-fluorobenzoyl chloride (1.1 eq).
-
Warm to RT and stir for 4–12 hours.
-
Quench: Add 1N HCl (carefully, to pH ~4) to protonate the boronate but avoid deboronation.
-
Purification: Precipitate from water/ether or recrystallize from acetonitrile/water.
-
Reaction Scheme Visualization
The following diagram illustrates the synthesis and the potential side-reaction (boroxine formation).
Caption: Synthesis via acylation of 3-aminophenylboronic acid. Note the reversible equilibrium with the boroxine anhydride.
Reactivity & Mechanism of Action[5]
The "Warhead" Mechanism
The boronic acid moiety is a "chameleon" functional group that shifts hybridization based on pH and ligand availability.
-
Lewis Acidity: The boron atom is
hybridized (trigonal planar) and electron-deficient. -
Ionization: At
, it accepts a hydroxide ion to become hybridized (tetrahedral boronate anion). -
Diol Binding (Sugar Sensing): The tetrahedral form binds 1,2-diols (like glucose) to form stable cyclic esters. The 4-fluorobenzoyl group lowers the
toward 7.4, significantly increasing the binding constant for glucose at physiological conditions compared to unsubstituted phenylboronic acid. -
Protease Inhibition: The boron atom acts as a transition-state analog. The active site serine oxygen of a protease attacks the boron, forming a tetrahedral adduct that mimics the enzymatic transition state but cannot be hydrolyzed, effectively inhibiting the enzyme.
Equilibrium Diagram
Caption: Dynamic equilibria of the boronic acid moiety in aqueous and biological environments.
Applications in Drug Development & Research
Reversible Covalent Protease Inhibitors
This compound serves as a scaffold for developing inhibitors against serine proteases (e.g., Thrombin, Elastase, Proteasome).
-
Mechanism: The fluorobenzoyl group occupies the S2/S3 hydrophobic pocket, providing specificity. The boronic acid locks the catalytic serine.
-
Advantage: Unlike chloromethyl ketones (irreversible/toxic), boronic acids are reversible, reducing off-target toxicity.
Glucose Sensing & Bioconjugation
-
Sensor Design: The compound can be immobilized on gold electrodes or hydrogels via the amide linker. The fluorine substituent tunes the
to maximize sensitivity at blood pH (7.4). -
Fluorescence Modulation: When coupled with fluorophores, the binding of glucose changes the electronic environment (PET mechanism), creating a "turn-on" sensor.
Suzuki-Miyaura Cross-Coupling
A standard building block for synthesizing biaryl compounds containing the 3-(4-fluorobenzamido) motif.
-
Catalyst:
or . -
Base:
or . -
Solvent: Dioxane/Water or Toluene/Water.
Handling & Safety (SDS Summary)
| Hazard Class | Statement | Precaution |
| Skin Irritation | Category 2 (H315) | Wear nitrile gloves. Wash thoroughly after handling. |
| Eye Irritation | Category 2A (H319) | Wear safety glasses with side shields. |
| STOT-SE | Category 3 (H335) | Avoid dust inhalation. Use in a fume hood. |
| Stability | Hygroscopic | Store at 2–8°C under inert gas (Argon/Nitrogen). |
Storage Note: Boronic acids can dehydrate to form boroxines (anhydrides) upon standing.[1] This does not degrade the compound; adding water or base during the reaction regenerates the monomeric acid.
References
-
ChemicalBook. B-[3-[(4-fluorobenzoyl)amino]phenyl]Boronic acid - Product Properties and CAS 1258236-58-6. Retrieved from
-
Trippier, P. C., & McGuigan, C. (2010).[2] Boronic acids in medicinal chemistry: therapeutic potential and recent advances. MedChemComm. (Context: General mechanism of boronic acid protease inhibitors).
-
James, T. D., et al. (2006). Boronic acid-based saccharide sensing.[3][4][5][6] Chemical Reviews. (Context: Tuning pKa with electron-withdrawing groups like fluorobenzoyl).
-
Sigma-Aldrich. 3-Aminophenylboronic acid - Precursor properties.[4] Retrieved from
-
Frontiers in Microbiology. (2024). Antibacterial and antibiofilm activity of halogenated phenylboronic acids.[2] Retrieved from
Sources
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- 2. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]
- 3. 3-氨基苯硼酸 半硫酸盐 ≥95% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. 3-Aminophenylboronic acid 30418-59-8 [sigmaaldrich.com]
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- 6. sites.pitt.edu [sites.pitt.edu]
